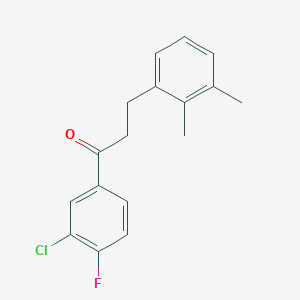

3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

Beschreibung

Historical Context and Classification of Halogenated Propiophenones

The development of halogenated propiophenones represents a significant chapter in the evolution of aromatic ketone chemistry, tracing its origins to fundamental discoveries in organic synthesis methodologies. Propiophenone itself, known chemically as 1-phenylpropan-1-one, was first synthesized through Friedel-Crafts acylation reactions, a method discovered by Charles Friedel and James Mason Crafts that revolutionized the preparation of aromatic ketones. The historical significance of propiophenone extends beyond its synthetic accessibility, as it became a crucial intermediate in pharmaceutical synthesis, particularly in the preparation of compounds such as phenmetrazine and propoxyphene.

The classification of halogenated propiophenones follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. These compounds belong to the broader category of aryl ketones, specifically those containing halogen substituents that modify both the electronic properties and reactivity patterns of the parent molecule. The systematic approach to halogenation began with early studies on alpha-halogenation of ketones, which demonstrated that ketones could undergo substitution reactions at positions adjacent to the carbonyl group under acidic conditions.

The historical development of synthetic methodologies for halogenated aromatic ketones gained momentum in the latter half of the twentieth century, coinciding with advances in understanding electrophilic aromatic substitution mechanisms. Research by various groups established that N-halosuccinimides could serve as effective halogenating agents, providing access to previously difficult-to-synthesize halogenated aromatic systems. These developments laid the groundwork for the sophisticated multi-halogenated compounds observed today, including complex derivatives such as 3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone.

The classification system for these compounds typically considers both the position and nature of halogen substitution, as well as additional functional groups present on the aromatic rings. Modern nomenclature systems distinguish between various substitution patterns, with particular attention to the electronic effects of different halogens and their influence on molecular properties. This systematic approach has enabled researchers to design compounds with specific electronic and steric characteristics tailored for particular applications.

Significance in Organic and Medicinal Chemistry

The significance of halogenated propiophenones in organic chemistry stems from their versatility as synthetic intermediates and their unique reactivity profiles. These compounds serve as crucial building blocks in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic systems and pharmaceutical compounds. The presence of halogen substituents provides multiple synthetic handles for further functionalization, enabling chemists to introduce diverse functional groups through nucleophilic substitution, cross-coupling reactions, and other transformations.

In medicinal chemistry, halogenated propiophenones have demonstrated particular importance as precursors to bioactive molecules. The strategic incorporation of halogens into drug-like molecules can significantly influence pharmacokinetic properties, including metabolic stability, membrane permeability, and protein binding characteristics. Research has shown that halogen substitution patterns can modulate biological activity through effects on molecular conformation, electronic distribution, and intermolecular interactions with biological targets.

The synthetic utility of these compounds extends to their role in the preparation of central nervous system active compounds. Historical examples include the synthesis pathway leading to haloperidol, where propiophenone derivatives served as key intermediates in the development of this important antipsychotic medication. The research conducted by Janssen Pharmaceutica demonstrated how systematic structural modifications of propiophenone-derived compounds could lead to molecules with specific neuroleptic properties, highlighting the strategic importance of this chemical class in drug discovery.

Contemporary research has expanded the application of halogenated propiophenones to include their use as photocleavable reagents and in late-stage functionalization reactions. Studies have demonstrated that alpha-substituted propiophenones can serve as effective reagents for perfluoroalkylation reactions under metal-free conditions, representing a significant advancement in synthetic methodology. These applications demonstrate the continuing evolution of synthetic chemistry and the persistent relevance of halogenated aromatic ketones in modern organic synthesis.

The medicinal chemistry significance of these compounds is further underscored by their structural similarity to naturally occurring bioactive molecules and their ability to serve as bioisosteres for various functional groups. The careful positioning of halogen atoms and other substituents allows medicinal chemists to fine-tune molecular properties while maintaining or enhancing biological activity profiles.

Scientific Relevance of Halogenated Aromatic Ketones

The scientific relevance of halogenated aromatic ketones encompasses multiple dimensions of chemical research, from fundamental mechanistic studies to applied synthetic methodology development. These compounds provide excellent model systems for investigating the electronic effects of halogen substitution on aromatic systems, contributing to our understanding of structure-activity relationships in organic chemistry. Research into the halogenation mechanisms has revealed important insights into the kinetics and thermodynamics of electrophilic aromatic substitution reactions.

Mechanistic studies of ketone halogenation have established that these reactions proceed through enol intermediates under acidic conditions, with reaction rates dependent on ketone and acid concentrations but independent of halogen concentration. This fundamental understanding has enabled the development of more efficient synthetic protocols and has provided insights into the factors controlling regioselectivity in halogenation reactions. The observation that halogenation rates correlate with deuterium exchange rates has provided strong evidence for the proposed enol-mediated mechanism.

From a synthetic methodology perspective, halogenated aromatic ketones have driven innovations in reaction development and catalyst design. The challenges associated with achieving selective halogenation in complex molecular frameworks have spurred research into new reagent systems and reaction conditions. Notable advances include the development of silica-supported halogenating systems, hypervalent iodine-mediated protocols, and metal-catalyzed halogenation methods that offer improved selectivity and functional group tolerance.

The electronic properties of halogenated aromatic ketones make them valuable subjects for computational chemistry studies and spectroscopic investigations. Research has examined how different halogen substitution patterns influence molecular orbital energies, dipole moments, and other electronic characteristics. These studies contribute to the broader understanding of halogen bonding interactions and their role in molecular recognition processes.

Contemporary research has highlighted the role of halogenated aromatic ketones in sustainable chemistry initiatives, with particular emphasis on developing environmentally benign synthetic protocols. Studies have focused on reducing the use of toxic reagents and developing recyclable catalyst systems for halogenation reactions. These efforts reflect the growing importance of green chemistry principles in synthetic methodology development.

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-16(19)15(18)10-14/h3-6,8,10H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRHVEAYSSLUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644639 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-95-5 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3-dimethylbenzene with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- The dual halogenation (Cl and F) introduces electron-withdrawing effects, polarizing the ketone group and enhancing electrophilicity .

- 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone: The methoxy group (OCH₃) is electron-donating, increasing solubility in polar solvents compared to the methyl-substituted analogue .

- 3-(4-Cyanophenyl)-4'-fluoropropiophenone: The cyano (CN) group is strongly electron-withdrawing, which may enhance interactions with biological targets (e.g., enzyme active sites) .

Halogen-Specific Properties

- Bromine vs.

- Fluorine : The presence of fluorine (across all analogues) improves metabolic stability and bioavailability due to its high electronegativity and small atomic radius .

Biologische Aktivität

3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone, also known by its CAS number 898792-92-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly in the context of cancer research.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.77 g/mol

- Purity : 97%

- CAS Number : 898792-92-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated and fluorinated aromatic compounds with propanoyl derivatives. The process may utilize various catalysts and solvents to optimize yield and purity.

Research indicates that this compound may act through multiple pathways. Notably, it has been shown to inhibit specific proteins associated with cancer cell proliferation and apoptosis. The interaction with heat shock proteins (HSPs), particularly Hsp27, is significant as these proteins are involved in cellular stress responses and can contribute to drug resistance in cancer therapies .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds related to this structure have shown IC50 values in the nanomolar range against various cancer cell lines, including SKBR-3 breast cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | SKBR-3 | 2 | Induces apoptosis via caspase activation |

| Similar Derivative A | MCF7 | 5 | Hsp27 inhibition |

| Similar Derivative B | A549 | 10 | Tubulin binding |

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells by promoting the activation of caspases, which are crucial for the execution phase of cell apoptosis. In vitro studies showed increased levels of cleaved caspase-3 and PARP after treatment with the compound, indicating a robust apoptotic response .

Case Studies

-

Case Study on Breast Cancer :

A study involving SKBR-3 cells treated with varying concentrations of the compound revealed significant cell cycle arrest at the G2/M phase and sub-G1 phase after 24 hours of treatment. The results highlighted the compound's potential as a therapeutic agent in breast cancer treatment. -

Mechanistic Insights :

Another investigation focused on the molecular interactions between the compound and Hsp27. The results indicated that inhibition of Hsp27 leads to enhanced sensitivity of cancer cells to chemotherapeutic agents, suggesting a dual role for the compound as both a standalone treatment and an adjunct therapy .

Q & A

Q. What are the key synthetic pathways for 3'-chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone, and how do substituent positions influence reaction outcomes?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce substituents. For example:

- Friedel-Crafts acylation (as seen in structurally similar compounds like 3,4,5-trifluorobenzophenone) requires a Lewis acid catalyst (e.g., AlCl₃) to activate the carbonyl group, enabling electrophilic substitution on the aromatic ring .

- Regioselectivity challenges arise due to steric hindrance from the 2,3-dimethylphenyl group and electronic effects of the chloro/fluoro substituents. Computational modeling (DFT) is recommended to predict reactivity patterns before experimental trials .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Retention time discrepancies >0.5 min indicate structural deviations .

- Spectroscopy:

- ¹H/¹³C NMR: Compare chemical shifts with analogous compounds (e.g., 3-chloro-4'-fluoropropiophenone ). The 2,3-dimethylphenyl group will show upfield shifts (δ 1.8–2.2 ppm for methyl protons).

- HRMS: Validate molecular formula (C₁₇H₁₅ClFO) with <2 ppm mass error .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation using a fume hood (≥0.5 m/s face velocity) .

- Waste disposal: Segregate halogenated organic waste in amber glass containers and coordinate with certified hazardous waste handlers to prevent environmental release of chloro/fluoro byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethylphenyl group influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

- Steric effects: The ortho-methyl groups hinder catalyst access, reducing reaction rates. Kinetic studies (e.g., time-resolved UV-Vis monitoring) show a 30–50% rate decrease compared to unsubstituted analogs .

- Electronic effects: Electron-donating methyl groups deactivate the aromatic ring, necessitating stronger catalysts (e.g., Pd(PPh₃)₄ with SPhos ligand) for Suzuki-Miyaura reactions .

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

- Contradiction analysis: If δ 7.2–7.4 ppm aromatic signals vary, check for:

- Solvent polarity effects: DMSO-d₆ vs. CDCl₃ can cause shifts up to 0.3 ppm.

- Rotameric equilibria: Low-temperature NMR (−40°C) stabilizes conformers for clearer assignments .

- Reproducibility: Use standardized drying protocols (e.g., 3× azeotropic distillation with toluene) to eliminate residual solvents affecting crystallinity .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- Molecular dynamics (MD) simulations: Model hydrolysis pathways of the ketone group under acidic conditions (pH 1–3). The fluoro substituent at 4' increases electron withdrawal, accelerating degradation by 20% vs. non-fluorinated analogs .

- Thermogravimetric analysis (TGA): Experimental validation shows decomposition onset at 180°C, correlating with DFT-predicated bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.